(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt
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Overview
Description
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Mechanism of Action
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:
Starting Material: The synthesis begins with a pentose sugar, such as ribose.
Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.
Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.
Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, esters.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its phosphate group.
Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Metabolic Studies: Utilized in studies of metabolic pathways involving pentose sugars and phosphate groups.
Enzyme Research: Serves as a substrate or inhibitor in enzyme kinetics studies.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific enzymes or metabolic conditions.
Industry
Food Industry: Employed as an additive in food products for its stabilizing properties.
Agriculture: Used in the formulation of fertilizers and growth enhancers.
Comparison with Similar Compounds
Similar Compounds
Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.
Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.
Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.
Uniqueness
Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.
Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
18265-46-8 |
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Molecular Formula |
C5H9Na2O8P |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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